molecular formula C14H9Cl2NO3 B6409052 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261935-34-5

4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6409052
CAS RN: 1261935-34-5
M. Wt: 310.1 g/mol
InChI Key: QVYPJYPKKMSVSM-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid (also known as 4-CCBA) is an organic compound that has been used in scientific research for a variety of applications. 4-CCBA is a white to off-white powder that is soluble in water and has a molecular weight of 326.8 g/mol. It is a derivative of benzoic acid and is widely available in 95% purity.

Mechanism of Action

4-CCBA works by inhibiting the activity of certain enzymes, such as those involved in the production of the neurotransmitter serotonin. It also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 4-CCBA has been shown to modulate the activity of certain ion channels, such as the sodium-calcium exchanger and the potassium-chloride cotransporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CCBA depend on the concentration and duration of exposure. At low concentrations, 4-CCBA has been shown to have a mild sedative effect. At higher concentrations, 4-CCBA has been shown to have a stimulant effect and can increase alertness, focus, and energy levels. Additionally, 4-CCBA has been shown to have an anxiolytic effect at higher concentrations, as well as an antidepressant effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CCBA in lab experiments include its high purity, low cost, and ease of use. Additionally, 4-CCBA has been shown to be non-toxic and non-irritating, making it an ideal choice for lab experiments. However, one of the limitations of using 4-CCBA in lab experiments is that it has a short half-life and can quickly become inactive.

Future Directions

For research using 4-CCBA include further exploration of its effects on the nervous system, immune system, and the environment. Additionally, further research could be conducted to explore the effects of 4-CCBA on various diseases and conditions, such as depression, anxiety, and Alzheimer’s disease. Furthermore, research could be conducted to explore the potential therapeutic uses of 4-CCBA, such as its use as an antidepressant or anxiolytic. Finally, further research could be conducted to explore the effects of 4-CCBA on the development and progression of cancer.

Synthesis Methods

4-CCBA can be synthesized through a variety of methods, including the reaction of 3-chloro-4-chlorophenyl-2-chlorobenzoic acid with aqueous ammonia and piperidine. This reaction yields 4-CCBA in a 95% purity.

Scientific Research Applications

4-CCBA has been used in a variety of scientific research applications, including in the study of the effects of environmental pollutants on aquatic organisms. It has also been used to study the effects of ultraviolet radiation on cells, as well as the effects of various drugs on the nervous system. Additionally, 4-CCBA has been used to study the effects of various chemicals on the immune system, as well as the effects of environmental stressors on the health of organisms.

properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-4-2-7(5-10(11)13(17)18)8-1-3-9(14(19)20)12(16)6-8/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYPJYPKKMSVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691599
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid

CAS RN

1261935-34-5
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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